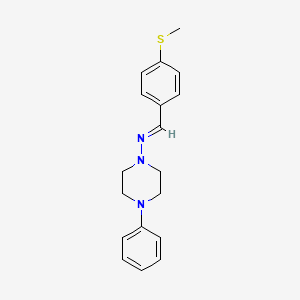
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, a dichlorophenyl group, and a pyridinylmethyl group attached to an acrylamide backbone, making it a versatile molecule in various chemical reactions and studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or a similar reagent.
Attachment of the 2,4-dichlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Attachment of the pyridinylmethyl group: This step may involve a coupling reaction using a pyridine derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reagents are continuously fed into a reactor and products are continuously removed.
化学反应分析
Types of Reactions
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives of the original compound.
科学研究应用
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the dichlorophenyl group are key functional groups that contribute to its binding affinity and specificity. The pyridinylmethyl group may also play a role in modulating its activity and selectivity.
相似化合物的比较
Similar Compounds
2-Cyano-3-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylethyl)acrylamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, dichlorophenyl group, and pyridinylmethyl group work together to provide a balance of reactivity, stability, and specificity that is not found in other similar compounds.
属性
分子式 |
C16H11Cl2N3O |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2N3O/c17-14-4-3-12(15(18)7-14)6-13(8-19)16(22)21-10-11-2-1-5-20-9-11/h1-7,9H,10H2,(H,21,22)/b13-6+ |
InChI 键 |
ISDOJTNLDFAIAG-AWNIVKPZSA-N |
手性 SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-bromophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11970395.png)

![(5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970412.png)
![Isopropyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970413.png)
![2-Ethyl-3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970427.png)
![N-(4-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B11970434.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11970447.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11970456.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970458.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970468.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970469.png)
![N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11970474.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970481.png)
